molecular formula C16H34O2S B1587205 Di-n-octyl Sulfone CAS No. 7726-20-7

Di-n-octyl Sulfone

Cat. No. B1587205
CAS RN: 7726-20-7
M. Wt: 290.5 g/mol
InChI Key: TZPCGEVFZZYCIY-UHFFFAOYSA-N
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Description

Di-n-octyl Sulfone is a chemical compound with the molecular formula C16H34O2S . It is a white to almost white powder or crystal and is often used in research and development .


Molecular Structure Analysis

The molecular structure of Di-n-octyl Sulfone is represented by the formula C16H34O2S . This indicates that it contains 16 carbon atoms, 34 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

Di-n-octyl Sulfone is a solid at 20 degrees Celsius . It has a melting point ranging from 76.0 to 80.0 degrees Celsius . The molecular weight of Di-n-octyl Sulfone is 290.51 .

Scientific Research Applications

  • Enzyme immobilization : It can be used to create novel supports for enzyme immobilization .
  • Drug delivery systems : It can act as an encapsulation agent in drug delivery systems .
  • Chromatographic supports and sorbents : It can be used to create chromatographic supports and sorbents .
  • Enzyme immobilization : It can be used to create novel supports for enzyme immobilization .
  • Drug delivery systems : It can act as an encapsulation agent in drug delivery systems .
  • Chromatographic supports and sorbents : It can be used to create chromatographic supports and sorbents .

Safety And Hazards

Safety data sheets recommend wearing suitable protective equipment when handling Di-n-octyl Sulfone . It is also advised to prevent the dispersion of dust and to wash hands and face thoroughly after handling .

properties

IUPAC Name

1-octylsulfonyloctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O2S/c1-3-5-7-9-11-13-15-19(17,18)16-14-12-10-8-6-4-2/h3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPCGEVFZZYCIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCS(=O)(=O)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396570
Record name Di-n-octyl Sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-n-octyl Sulfone

CAS RN

7726-20-7
Record name Di-n-octyl Sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
TJ Wallace, BN Heimlich - Tetrahedron, 1968 - Elsevier
… As expected, sulfones were more reactive than sulfoxides Di-n-octyl sulfone underwent complete decomposition to I-octene in 3.5 hr. The yield of l-octene from the sulfoxide was only …
Number of citations: 35 www.sciencedirect.com
TL Chan, S Fong, Y Li, TO Man… - Journal of the Chemical …, 1994 - pubs.rsc.org
… To our great delight, when di-n-octyl sulfone was treated with CBr2F2 and BufOH in the presence of alumina-supported KOH, hexadec8-ene was formed in 75% yield. The serendipitous …
Number of citations: 35 pubs.rsc.org
Y Kon, T Yokoi, M Yoshioka, S Tanaka, Y Uesaka… - Tetrahedron, 2014 - Elsevier
… Methyl phenyl sulfone, methyl phenyl sulfoxide, di-n-butyl sulfone, di-n-butyl sulfoxide, di-n-butyl sulfide, di-n-octyl sulfone, di-n-octyl sulfoxide, di-n-octyl sulfide, 4-bromophenyl methyl …
Number of citations: 50 www.sciencedirect.com
R Gieleciak, KE Litz, JP Rankin, A De Crisci… - Energy & …, 2020 - ACS Publications
… sulfide [eg, tetramethylene sulfone (2) vs tetrahydrothiophene (1)] in comparison to the relatively smaller polarity change of the heavy aliphatic sulfone/sulfide pair [ie, di-n-octyl sulfone (…
Number of citations: 7 pubs.acs.org
K Shirode, H Kawai, H Oe, S Yagi - e-Journal of Surface Science …, 2023 - jstage.jst.go.jp
… We used dodecyl sulfoxide, di-n-octyl sulfone, and S-methyl methanethiosulfonate as … Although dodecyl sulfoxide and di-noctyl sulfone have two S–C bonds, their NEXAFS spectra have …
Number of citations: 3 www.jstage.jst.go.jp
N Kornblum, P Ackermann, JW Manthey… - The Journal of …, 1988 - ACS Publications
… Thus, di-n-octyl sulfone and sodium ethoxide at 200 C give 1-octene (70% yield) and sodium n-octanesulfinate (62% yield).9 And phenyl benzyl sulfone is cleaved by sodium piperidide …
Number of citations: 16 pubs.acs.org
RJK Taylor, G Casy - Organic Reactions, 2003 - chemistry-chemists.com
… 61 (method 1) for di-n-octyl sulfone. (96) In marked contrast (Eq. 61, method 2), the Chan procedure allows clean conversion of the same substrate into 8-hexadecene, albeit as a …
Number of citations: 18 chemistry-chemists.com
NA Noureldin, WB McConnell… - Canadian journal of …, 1984 - cdnsciencepub.com
On a étudié l'oxydation hétérogène de sulfures et de sélénures par l'octahydrate du permanganate de cuivre(II) ou par un mélange de permanganate de potassium et du pentahydrate …
Number of citations: 35 cdnsciencepub.com

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